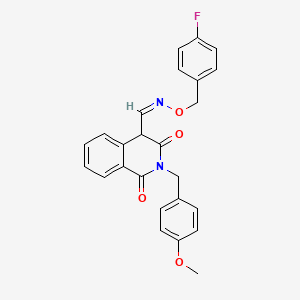
2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-fluorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C25H21FN2O4 and its molecular weight is 432.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-fluorobenzyl)oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₈H₁₈FNO₃
- Molecular Weight: 307.34 g/mol
- Structure: The compound features a tetrahydroisoquinoline core with a methoxybenzyl and a fluorobenzyl substituent.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cancer treatment. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research indicates that the compound demonstrates potent anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of EGFR Pathway : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Studies indicate that treatment with the compound results in cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In a study evaluating the effects on estrogen receptor-positive breast cancer cells (MCF-7), it was found that the compound significantly reduced cell viability in a dose-dependent manner. The authors reported an IC50 value of 5.2 µM, indicating strong cytotoxic potential .
- Synergistic Effects with Other Agents : Another study examined the combination of this compound with gefitinib, an EGFR inhibitor. The results showed enhanced cytotoxicity when used in combination, suggesting a synergistic effect that could be beneficial in overcoming drug resistance in triple-negative breast cancer .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results, where administration of the compound led to significant tumor regression compared to control groups .
属性
IUPAC Name |
4-[(Z)-(4-fluorophenyl)methoxyiminomethyl]-2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-31-20-12-8-17(9-13-20)15-28-24(29)22-5-3-2-4-21(22)23(25(28)30)14-27-32-16-18-6-10-19(26)11-7-18/h2-14,23H,15-16H2,1H3/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRGFHKCOSGKKJ-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)C=NOCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)/C=N\OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














